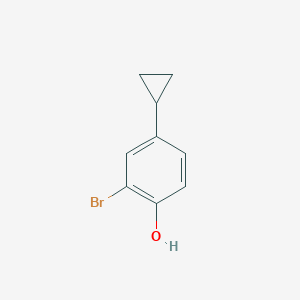

2-Bromo-4-cyclopropylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

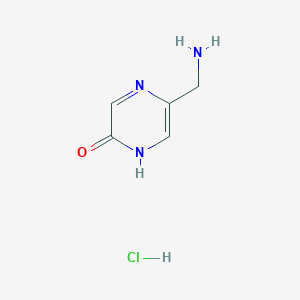

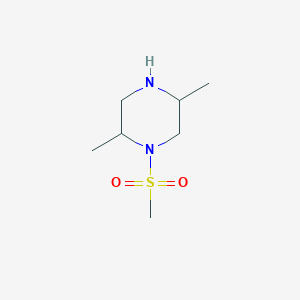

2-Bromo-4-cyclopropylphenol is a chemical compound with the molecular formula C9H9BrO and a molecular weight of 213.07 . It is a solid substance that is stored at -20°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-cyclopropylphenol is1S/C9H9BrO/c10-8-5-7 (6-1-2-6)3-4-9 (8)11/h3-6,11H,1-2H2 . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with a bromine atom and a cyclopropyl group attached to it . Physical And Chemical Properties Analysis

2-Bromo-4-cyclopropylphenol is a solid substance . It is stored at -20°C . The molecular weight of the compound is 213.07 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Bromophenol derivatives, including those incorporating cyclopropane moieties, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant for their roles in physiological processes such as respiration and pH regulation. These compounds have exhibited potent inhibitory effects, suggesting potential applications in developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).

Anticancer Activities

Research has also explored bromophenol derivatives for their anticancer activities. A novel bromophenol derivative containing an indolin-2-one moiety showed significant anticancer activities against human lung cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction through the ROS-mediated PI3K/Akt and MAPK signaling pathways (Guo et al., 2018). These findings highlight the potential of bromophenol derivatives in developing new anticancer drugs.

Environmental and Biological Impact

Bromophenols' transformation during water treatment processes, such as oxidation with potassium permanganate, has been studied to understand their reactivity and the formation of potentially toxic brominated polymeric products. Such research is crucial for assessing the environmental and health impacts of bromophenols and their derivatives, informing water treatment and pollution mitigation strategies (Jiang et al., 2014).

Antioxidant Properties

The antioxidant activities of bromophenols derived from marine algae have been examined, revealing their potential as natural antioxidants. Such properties are of interest for developing dietary supplements or pharmaceuticals that leverage the antioxidant effects of bromophenols to combat oxidative stress-related diseases (Olsen et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-4-cyclopropylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZSEVSIMJIQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-cyclopropylphenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylthio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2682928.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)

![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)